molecular formula C10H11F2NO2 B13992295 (R)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid

(R)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid

Cat. No.: B13992295
M. Wt: 215.20 g/mol
InChI Key: NLBKPDDGYAFCII-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a difluorobenzyl group, and a propanoic acid moiety. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(3,4-difluorobenzyl)propanoic acid typically involves multi-step organic reactions One common method includes the use of chiral catalysts to induce the desired stereochemistry The synthetic route may start with the preparation of a suitable precursor, such as a difluorobenzyl halide, which is then subjected to nucleophilic substitution reactions to introduce the amino group

Industrial Production Methods

Industrial production of ®-3-Amino-2-(3,4-difluorobenzyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(3,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

®-3-Amino-2-(3,4-difluorobenzyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is utilized in the development of novel materials and as a precursor for the synthesis of fluorinated compounds.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(3,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. The difluorobenzyl group enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid: The enantiomer of the compound with opposite stereochemistry.

    3-Amino-2-(3,4-difluorobenzyl)propanoic acid: A racemic mixture containing both ®- and (S)-enantiomers.

    3-Amino-2-(3,4-difluorophenyl)propanoic acid: A similar compound with a phenyl group instead of a benzyl group.

Uniqueness

®-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration can influence its biological activity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(3,4-difluorophenyl)propanoic acid

InChI

InChI=1S/C10H11F2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m1/s1

InChI Key

NLBKPDDGYAFCII-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](CN)C(=O)O)F)F

Canonical SMILES

C1=CC(=C(C=C1CC(CN)C(=O)O)F)F

Origin of Product

United States

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